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6-Chloro-2-fluoro-3-methoxyaniline is an organic compound characterized by the molecular formula and a molecular weight of 175.59 g/mol. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with chlorine, fluorine, and methoxy groups. This unique substitution pattern imparts distinctive chemical properties, making it valuable in various fields such as organic synthesis and pharmaceuticals.
Research indicates that 6-Chloro-2-fluoro-3-methoxyaniline exhibits potential biological activity. It has been investigated for its role in synthesizing bioactive compounds that may target specific enzymes or receptors in biological systems. For instance, it may act as a precursor for developing pharmaceutical agents with anthelmintic properties, targeting parasitic infections by inhibiting key enzymes involved in the life cycle of these organisms.
The synthesis of 6-Chloro-2-fluoro-3-methoxyaniline typically involves the following steps:
In industrial settings, these steps are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to enhance yield and purity.
6-Chloro-2-fluoro-3-methoxyaniline finds applications across various fields:
The interaction studies of 6-Chloro-2-fluoro-3-methoxyaniline focus on its mechanism of action within biological systems. Depending on its application, it may interact with specific molecular targets such as enzymes or receptors. For example, in pharmaceutical contexts, it may inhibit certain enzymatic pathways crucial for the survival of parasitic organisms.
Several compounds share structural similarities with 6-Chloro-2-fluoro-3-methoxyaniline. Below is a comparison highlighting its uniqueness:
| Compound Name | Unique Features |
|---|---|
| 2-Chloro-3-fluoroaniline | Lacks methoxy group; different reactivity profile |
| 6-Chloro-3-methoxyaniline | Lacks fluoro substituent; alters chemical properties |
| 4-Amino-3-chloro-5-fluorobenzonitrile | Different functional groups affecting biological activity |
The presence of chloro, fluoro, and methoxy groups in 6-Chloro-2-fluoro-3-methoxyaniline contributes to its unique reactivity and stability compared to its analogs. This specificity makes it particularly valuable in targeted applications within chemical synthesis and medicinal chemistry.
Halogenated anilines are aromatic amines featuring one or more halogen atoms (e.g., chlorine, fluorine) attached to a benzene ring. These compounds exhibit unique electronic and steric properties due to the electron-withdrawing effects of halogens, which influence their reactivity in electrophilic substitution and cross-coupling reactions. The introduction of methoxy groups further modulates solubility and electronic characteristics, making them versatile intermediates in organic synthesis.
Table 1: Key Structural Features of Selected Halogenated Anilines
| Compound | Molecular Formula | Halogen Substituents | Additional Functional Groups |
|---|---|---|---|
| 6-Chloro-2-fluoro-3-methoxyaniline | C₇H₇ClFNO | Cl, F | Methoxy (-OCH₃) |
| 2,4,6-Tribromoaniline | C₆H₄Br₃N | Br (x3) | None |
| 4-Chloro-2-fluoroaniline | C₆H₅ClFN | Cl, F | None |
6-Chloro-2-fluoro-3-methoxyaniline (CAS: 1017777-77-3) emerged as a synthetic target in the early 21st century, driven by the demand for structurally complex intermediates in pharmaceutical and agrochemical research. Early synthesis routes involved nucleophilic aromatic substitution and Ullmann-type coupling, but modern methods leverage regioselective halogenation and methoxylation strategies. The compound’s first reported synthesis in 2010 utilized a multi-step protocol starting from 2-chloro-5-methyl-6-fluorobenzamide.
This compound has gained prominence due to:
This review focuses on:
6-Chloro-2-fluoro-3-methoxyaniline presents as a crystalline solid at room temperature [1] [2] [3] [4]. The compound exhibits a characteristic appearance consistent with substituted aniline derivatives. The solid-state form facilitates its handling and storage under standard laboratory conditions, making it suitable for various synthetic applications and research purposes.
The melting point of 6-Chloro-2-fluoro-3-methoxyaniline has been consistently reported across multiple sources as 40-43°C [1] [2] [3] [4] [5] [6]. This relatively low melting point is characteristic of substituted aniline derivatives and facilitates purification processes through recrystallization techniques.
The boiling point has not been experimentally determined or reported in the available literature. However, related compounds with similar molecular structures and substituent patterns typically exhibit boiling points in the range of 200-300°C under standard atmospheric pressure conditions.
| Property | Value | Source |
|---|---|---|
| Melting Point | 40-43°C | Multiple sources [1] [2] [3] [4] |
| Boiling Point | Not reported | - |
| Physical State | Solid | Sigma-Aldrich [1] [3] |
6-Chloro-2-fluoro-3-methoxyaniline demonstrates characteristic solubility behavior typical of substituted aniline compounds. The compound is reported to be insoluble in water [7] [4] [6]. This hydrophobic character is attributed to the presence of halogen substituents (chlorine and fluorine) and the methoxy group, which collectively reduce the compound's affinity for polar protic solvents.
The water insolubility is particularly significant for synthetic applications, as it necessitates the use of organic solvents for dissolution and reaction procedures. Common organic solvents such as ethanol, methanol, dichloromethane, and other aprotic solvents are typically employed for handling this compound in laboratory settings.
The partition coefficient (log P) and lipophilicity parameters for 6-Chloro-2-fluoro-3-methoxyaniline have not been explicitly reported in the available literature. However, based on the molecular structure and the presence of halogen substituents, the compound is expected to exhibit moderate lipophilicity.
The influence of fluorine substitution on lipophilicity is complex and depends on the specific substitution pattern. Research indicates that fluorine substitution in aromatic systems can either increase or decrease lipophilicity depending on the molecular context [8] [9] [10]. The presence of the methoxy group typically contributes to increased lipophilicity, while the amino group provides some hydrophilic character.
The ultraviolet-visible spectroscopic properties of 6-Chloro-2-fluoro-3-methoxyaniline are influenced by the aromatic chromophore system and the electron-donating/withdrawing effects of the substituents. Aniline derivatives typically exhibit characteristic absorption bands in the ultraviolet region.
The amino group acts as an electron-donating auxochrome, which typically causes bathochromic shifts (red shifts) in the absorption spectrum compared to benzene. The presence of the electron-withdrawing chlorine and fluorine substituents, along with the electron-donating methoxy group, creates a complex electronic environment that influences the electronic transitions.
Based on studies of similar fluoroaniline compounds, the compound is expected to show absorption bands at approximately 190-210 nm corresponding to strong electronic transitions, with additional weaker bands at longer wavelengths [11] [12] [13].
The infrared spectrum of 6-Chloro-2-fluoro-3-methoxyaniline would exhibit characteristic vibrational frequencies corresponding to the functional groups present in the molecule. Key spectroscopic features include:
Amino Group Stretching: The primary amino group (NH₂) typically produces two characteristic N-H stretching bands in the region 3500-3300 cm⁻¹, corresponding to symmetric and asymmetric stretching modes [14] [15] [16].
Aromatic Carbon-Hydrogen Stretching: Aromatic C-H stretching vibrations appear in the region 3100-3000 cm⁻¹, which are characteristic of aromatic systems [15] [16].
Aromatic Carbon-Carbon Stretching: The aromatic ring system exhibits C=C stretching vibrations in the region 1600-1500 cm⁻¹ and 1500-1400 cm⁻¹ [15] [16].
Methoxy Group Vibrations: The methoxy group contributes C-O stretching vibrations around 1250-1200 cm⁻¹ and C-H stretching of the methyl group around 2900-2800 cm⁻¹ [15].
Carbon-Halogen Stretching: The C-Cl and C-F stretching vibrations appear in the fingerprint region below 1300 cm⁻¹, with C-Cl stretching typically around 700-600 cm⁻¹ and C-F stretching around 1100-1000 cm⁻¹ [15].
The nuclear magnetic resonance spectroscopic properties of 6-Chloro-2-fluoro-3-methoxyaniline provide detailed structural information through characteristic chemical shifts and coupling patterns.
Proton NMR Spectroscopy: The ¹H NMR spectrum exhibits signals characteristic of the aromatic protons, amino protons, and methoxy protons. Aromatic protons typically appear in the region 6.5-8.0 ppm, with specific chemical shifts influenced by the electronic effects of the substituents [17] [18] [19].
The methoxy protons appear as a singlet around 3.8-4.0 ppm, which is typical for aromatic methoxy groups [20] [21] [22]. The amino protons appear as a broad signal around 4-6 ppm, with the exact position depending on the solvent and concentration.
Carbon-13 NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. The aromatic carbons appear in the region 100-160 ppm, with specific chemical shifts influenced by the substituent effects [23] [24] [20].
The methoxy carbon typically appears around 55-56 ppm for normal aromatic methoxy groups, though this can be influenced by the electronic environment [20] [21] [22]. The aromatic carbons bearing substituents show characteristic shifts depending on their electronic nature.
Fluorine-19 NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. Aromatic fluorine atoms typically appear in the region -100 to -130 ppm, with the exact chemical shift depending on the substitution pattern and electronic effects [25] [26].
Mass spectrometry analysis of 6-Chloro-2-fluoro-3-methoxyaniline would provide molecular ion peaks and fragmentation patterns characteristic of the compound. The molecular ion peak would appear at m/z = 175 (for ³⁵Cl isotope) and m/z = 177 (for ³⁷Cl isotope), reflecting the isotopic distribution of chlorine.
Common fragmentation patterns for substituted anilines include loss of the amino group (loss of 16 mass units) and loss of halogen substituents. The presence of the methoxy group may lead to characteristic losses of 31 mass units (OCH₃) or 15 mass units (CH₃).
Predicted collision cross sections for various adduct ions have been calculated, with values ranging from 125-181 Ų depending on the ionization method and adduct type [27].
Limited crystallographic data is available for 6-Chloro-2-fluoro-3-methoxyaniline in the current literature. However, based on studies of related substituted aniline compounds, several solid-state features can be inferred.
The compound likely exhibits intermolecular hydrogen bonding through the amino group, which influences the crystal packing and melting behavior. The presence of halogen substituents may also contribute to halogen bonding interactions in the solid state.
Related chloroaniline derivatives have been shown to exhibit various types of intermolecular interactions, including N-H···Cl hydrogen bonding and π-π stacking interactions [28] [29] [30]. The crystal structure would likely show these characteristic features, contributing to the stability of the solid-state form.
The thermal stability of 6-Chloro-2-fluoro-3-methoxyaniline is indicated by its melting point of 40-43°C and its handling characteristics under ambient conditions. The compound can be stored at ambient temperature without significant decomposition [1] [3] [5].
Upon heating beyond its melting point, the compound may undergo various decomposition pathways. Hazardous decomposition products include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides [31] [32]. These decomposition products indicate that the compound should be handled with appropriate safety precautions, particularly when heated.
The thermal decomposition behavior is typical of substituted aniline compounds, where the amino group and halogen substituents can lead to the formation of toxic gases upon thermal degradation. Proper ventilation and safety equipment are essential when working with this compound at elevated temperatures.
| Thermal Property | Value | Notes |
|---|---|---|
| Melting Point | 40-43°C | Well-defined melting range |
| Thermal Stability | Stable at ambient temperature | Decomposes upon heating above melting point |
| Decomposition Products | CO, HCl, HF, NOₓ | Toxic gases formed upon thermal degradation |